Cas no 384364-01-6 (3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate)

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a fluorophore derivative combining benzothiazole, chromene, and furan moieties, offering unique photophysical properties suitable for advanced applications in fluorescence-based sensing and imaging. Its structural design enhances stability and emission efficiency, making it valuable in analytical chemistry and materials science. The benzothiazole and chromene core contribute to strong electron delocalization, while the furan carboxylate group provides additional functionalization potential. This compound exhibits potential in optoelectronic devices, bioimaging probes, or as a scaffold for further synthetic modifications. Its well-defined heterocyclic framework ensures consistent performance in research and industrial settings.
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate structure
384364-01-6 structure
Product Name:3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
CAS No:384364-01-6
MF:C22H13NO5S
MW:403.407324552536
CID:5919342
Update Time:2025-06-08

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] furan-2-carboxylate
    • 2-Furancarboxylic acid, 3-(2-benzothiazolyl)-8-methyl-4-oxo-4H-1-benzopyran-7-yl ester
    • 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
    • Inchi: 1S/C22H13NO5S/c1-12-16(28-22(25)17-6-4-10-26-17)9-8-13-19(24)14(11-27-20(12)13)21-23-15-5-2-3-7-18(15)29-21/h2-11H,1H3
    • InChI Key: ZARLUONQFSIWTH-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(OC1=CC=C2C(=C1C)OC=C(C1=NC3=CC=CC=C3S1)C2=O)=O

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Additional information on 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Introduction to 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate (CAS No. 384364-01-6) in Modern Chemical Biology

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, identified by the CAS number 384364-01-6, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the benzothiazole and chromene families, which are well-documented for their diverse biological activities. The presence of a furan moiety in its structure further enhances its potential as a scaffold for drug discovery, offering opportunities for modulating various biological pathways.

The compound's core structure consists of a benzothiazol ring connected to a chromen ring via an ester linkage at the 7-position of the chromen and the 2-position of the furan. The methyl group at the 8-position of the chromen and the carboxylate functionality at the 2-position of the furan contribute to its overall molecular complexity and reactivity. Such structural attributes make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their ability to interact with biological targets in multiple ways. The benzothiazole moiety is particularly noteworthy for its presence in numerous bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents. Similarly, chromenes have been extensively studied for their photophysical properties and potential applications in photodynamic therapy. The combination of these two scaffolds in 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate suggests that it may exhibit synergistic effects when evaluated in biological assays.

One of the most compelling aspects of this compound is its potential as a tool for investigating enzyme inhibition and receptor binding. The carboxylate group provides a site for hydrogen bonding interactions, which are crucial for binding to proteins and enzymes. Additionally, the aromatic rings can engage in π-stacking interactions, further stabilizing complexes with biological targets. These features make it an attractive candidate for developing small-molecule inhibitors or modulators.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules with high accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can gain insights into how 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate might interact with specific proteins or enzymes. These computational studies can guide experimental design and help prioritize compounds for further validation.

The synthesis of this compound presents an interesting challenge due to its multi-ring structure and functional group diversity. Traditional synthetic routes often involve multi-step sequences with careful regioselective transformations. However, recent developments in transition metal-catalyzed reactions have provided more efficient pathways for constructing complex heterocycles. For instance, palladium-catalyzed cross-coupling reactions can be used to form the bonds between the benzothiazole and chromene moieties, while copper-mediated oxidation can introduce the carboxylate group at the appropriate position.

Once synthesized, evaluating the biological activity of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate requires rigorous testing across multiple assays. Initial studies might focus on assessing its cytotoxicity against various cell lines to determine if it exhibits any selective toxicity towards cancer cells or other disease-relevant targets. Subsequent assays could explore its effects on specific enzymes or signaling pathways known to be involved in diseases such as inflammation or neurodegeneration.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how compounds are prioritized and designed. By analyzing large datasets of known bioactive molecules, algorithms can identify patterns that correlate with biological activity. These insights can then be used to guide the synthesis of novel compounds like 3-(1,3-benzothiazol-2-yl)-8-methyl-4H-chromen7 -y l furan - 2 - carbox ylate, increasing the likelihood that they will exhibit desired properties without extensive trial-and-error experimentation.

In conclusion,3-(1,3-benzothiazol - 2 - yl) - 8 - methyl - 4 - oxo - 4 H - chromen - 7 - yl furan - 2 - carbox ylate (CAS No . 38436401 - 6) represents a promising lead compound for further exploration in chemical biology . Its unique structural features , combined with recent advances in synthetic methodologies and computational tools , make it an exciting candidate for developing novel therapeutic agents . Future studies should focus on elucidating its mechanism of action , optimizing its potency , and evaluating its safety profile to determine if it has potential as a drug candidate .

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